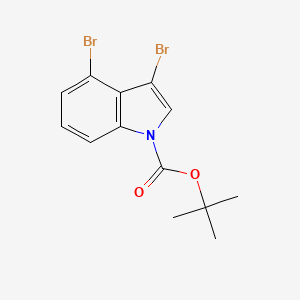

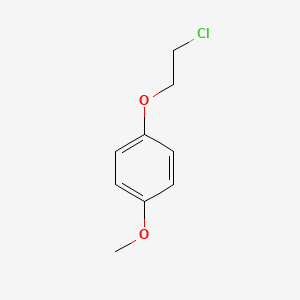

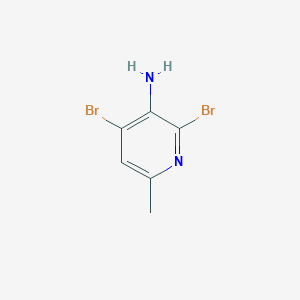

2-Acetamido-4-bromoanisole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions and condensation processes. For instance, diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate was synthesized and further reacted with nucleophilic reagents to produce a variety of azulene derivatives . Similarly, the synthesis of 2-acetamido-2-deoxy-6-O-β-L-fucopyranosyl-D-glucose was achieved through condensation of a fucopyranosyl bromide with a glucopyranoside derivative, followed by deprotection . These methods highlight the reactivity of bromine-containing compounds and the versatility of acetamido groups in synthesis.

Molecular Structure Analysis

The molecular structure of these compounds is often investigated using computational methods and single-crystal X-ray analysis. For example, the crystal structure of 6'-acetamido-6-bromo-2-cyano-4'-diethylamino-4-nitroazobenzene was determined, revealing a trans conformation between the acetamide group and the bromine atom, which is believed to be stabilized by intramolecular hydrogen bonding . Computational studies, including HOMO and LUMO analysis, are used to understand the electronic properties and charge transfer within the molecules .

Chemical Reactions Analysis

The chemical reactivity of these compounds is characterized by their ability to undergo substitution reactions. The presence of a bromine atom makes them susceptible to nucleophilic attack, allowing for the introduction of various substituents. This reactivity is utilized in the synthesis of diverse derivatives with potential biological activity or material properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. Computational studies provide insights into their vibrational frequencies, geometrical parameters, and potential energy distributions . The first hyperpolarizability of some derivatives suggests their suitability for nonlinear optical (NLO) studies, indicating potential applications in electronic and photonic devices . Additionally, antimicrobial properties have been observed, indicating the biological relevance of these compounds .

Aplicaciones Científicas De Investigación

1. Polymer Morphology Control

- Application : 4-bromoanisole, a compound closely related to 2-acetamido-4-bromoanisole, has been utilized as a versatile processing additive in organic photovoltaic devices. It controls phase separation and purity in polymer-polymer blends, promoting the aggregation of specific polymers and enhancing the overall morphology (Liu et al., 2012).

2. Electrophilic Aromatic Bromination

- Application : Cyclodextrins, when used with compounds like anisole and acetanilide (related to 2-acetamido-4-bromoanisole), can significantly influence the yield and selectivity of electrophilic aromatic bromination reactions. This approach enhances the production of specific brominated products, making the process more efficient (Dumanski et al., 2003).

3. Synthesis of Azulene Derivatives

- Application : In the field of organic chemistry, 2-acetamido-4-bromoanisole derivatives have been effectively used for synthesizing various azulene derivatives through nucleophilic substitution reactions. This process showcases its utility in creating diverse organic compounds (Tada, 1966).

4. Aryl Halides Reactions

- Application : Related compounds to 2-acetamido-4-bromoanisole have been studied for their reactivity with aryl halides. These reactions, which include various substitution and dehalogenation processes, are important for the synthesis of complex organic molecules (Austin et al., 1993).

5. Biocatalyst Immobilization

- Application : A derivative of 2-acetamido-4-bromoanisole, 2-(4-Acetamido-2-sulfanilamide) chitosan, has been used for immobilizing various proteases. This application is significant in the field of biocatalysis, where enzyme immobilization is essential for increasing catalytic efficiency and stability (Olshannikova et al., 2022).

6. Antimicrobial Properties

- Application : The synthesis and study of compounds like 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, which are structurally related to 2-acetamido-4-bromoanisole, have shown promising antimicrobial properties. These compounds open up avenues for new drug development and bacterial resistance research (Bhagyasree et al., 2013).

7. Carbohydrate Synthesis

- Application : 2-Acetamido-4-bromoanisole derivatives are used in the synthesis of various carbohydrate molecules, including glucopyranose and galactopyranoside derivatives. These synthetic routes are crucial for developing carbohydrate-based therapeutics and research tools (Bundle & Jennings, 1974).

Safety And Hazards

Relevant Papers

While specific papers on 2-Acetamido-4-bromoanisole were not found, a paper on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, was found . This paper could provide useful insights for the study of 2-Acetamido-4-bromoanisole.

Propiedades

IUPAC Name |

N-(5-bromo-2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDNAIBBLPKWJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435721 |

Source

|

| Record name | 2-ACETAMIDO-4-BROMOANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-4-bromoanisole | |

CAS RN |

88301-40-0 |

Source

|

| Record name | 2-ACETAMIDO-4-BROMOANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.